molecular formula C16H20N4OS B4358297 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-morpholinecarbothioamide

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-morpholinecarbothioamide

Cat. No.: B4358297
M. Wt: 316.4 g/mol
InChI Key: GNSVIKHZUIDANW-UHFFFAOYSA-N
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Description

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-morpholinecarbothioamide is a complex organic compound that features a pyrazole ring substituted with a 2-methylbenzyl group and a morpholinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-morpholinecarbothioamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazole core, which can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones The 2-methylbenzyl group is then introduced via alkylation reactions, often using benzyl halides under basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-morpholinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nitric acid, halogens (chlorine, bromine), often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-morpholinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-morpholinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-morpholinecarbothioamide can be compared with other similar compounds, such as:

    N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a morpholine ring.

    N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-morpholinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-13-4-2-3-5-14(13)11-20-12-15(10-17-20)18-16(22)19-6-8-21-9-7-19/h2-5,10,12H,6-9,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSVIKHZUIDANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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